2-((1-(Bromomethyl)cyclobutyl)methyl)furan
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Overview
Description
2-((1-(Bromomethyl)cyclobutyl)methyl)furan is an organic compound that belongs to the class of furans, which are heterocyclic aromatic compounds containing a ring structure composed of one oxygen and four carbon atoms. This compound is characterized by the presence of a bromomethyl group attached to a cyclobutyl ring, which is further connected to a furan ring. The molecular formula of this compound is C10H13BrO, and it has a molecular weight of 229.11 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Bromomethyl)cyclobutyl)methyl)furan typically involves the bromination of a cyclobutylmethyl precursor followed by a coupling reaction with a furan derivative. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under mild conditions to introduce the bromomethyl group. The brominated intermediate is then subjected to a coupling reaction with a furan derivative in the presence of a suitable catalyst, such as palladium, to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Bromomethyl)cyclobutyl)methyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid or other oxidized products.
Reduction Reactions: The compound can be reduced to form cyclobutylmethylfuran derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Conditions typically involve the use of polar solvents and mild temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromomethyl group.
Oxidation Reactions: Oxidized furans such as furan-2,5-dicarboxylic acid.
Reduction Reactions: Reduced cyclobutylmethylfuran derivatives.
Scientific Research Applications
2-((1-(Bromomethyl)cyclobutyl)methyl)furan has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-((1-(Bromomethyl)cyclobutyl)methyl)furan involves its interaction with molecular targets through its bromomethyl and furan moieties. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with biological molecules. The furan ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethylfuran: Lacks the bromomethyl group, resulting in different reactivity and applications.
Bromomethylfuran: Contains a bromomethyl group attached directly to the furan ring, leading to distinct chemical properties.
Uniqueness
2-((1-(Bromomethyl)cyclobutyl)methyl)furan is unique due to the presence of both a bromomethyl group and a cyclobutyl ring, which confer specific reactivity and potential for diverse applications in various fields of research and industry .
Properties
Molecular Formula |
C10H13BrO |
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Molecular Weight |
229.11 g/mol |
IUPAC Name |
2-[[1-(bromomethyl)cyclobutyl]methyl]furan |
InChI |
InChI=1S/C10H13BrO/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h1,3,6H,2,4-5,7-8H2 |
InChI Key |
BCKLCFIEZCLHPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CC=CO2)CBr |
Origin of Product |
United States |
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